Fraxiresinol 1-O-beta-D-glucoside

vasorelaxant activity antioxidant capacity structure-activity relationship

Fraxiresinol 1-O-β-D-glucoside is the structurally confirmed 1‑O‑glucosylated furofuran lignan—not interchangeable with its 4′‑O isomer or other lignan glucosides. Glycosylation position dictates conformation, target engagement, and SAR, making the 1‑O form essential for reproducible metabolomic profiling, enzyme inhibition, and plant‑insect resistance research. Isolated from Fraxinus, Ilex, and Celtis spp., this ≥98% reference standard ensures definitive MS/NMR identification in complex matrices. Avoid scientifically invalid substitutions; order the exact compound for meaningful data.

Molecular Formula C27H34O13
Molecular Weight 566.5 g/mol
Cat. No. B12441568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFraxiresinol 1-O-beta-D-glucoside
Molecular FormulaC27H34O13
Molecular Weight566.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)OC)C2C3(COC(C3CO2)C4=CC(=C(C=C4)O)OC)OC5C(C(C(C(O5)CO)O)O)O
InChIInChI=1S/C27H34O13/c1-34-16-6-12(4-5-15(16)29)24-14-10-37-25(13-7-17(35-2)20(30)18(8-13)36-3)27(14,11-38-24)40-26-23(33)22(32)21(31)19(9-28)39-26/h4-8,14,19,21-26,28-33H,9-11H2,1-3H3/t14?,19?,21?,22?,23?,24?,25?,26?,27-/m1/s1
InChIKeyYPAOREQYVAAYMG-KAYCYNMJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fraxiresinol 1-O-beta-D-glucoside: Lignan Glucoside from Oleaceae and Aquifoliaceae for Natural Product Research


Fraxiresinol 1-O-beta-D-glucoside (CAS 89199-94-0; molecular formula C27H34O13; molecular weight 566.55 g/mol) is a 7,9′:7′,9-diepoxylignan glycoside belonging to the furofuran lignan class [1]. The compound consists of a fraxiresinol aglycone core linked via a beta-D-glucopyranosyl moiety at the 1-O position. It has been isolated and characterized from multiple plant sources, including Celtis biondii (Cannabaceae), Ilex pubescens and Ilex oleifera (Aquifoliaceae), Fraxinus mandshurica and Fraxinus oxycarba (Oleaceae), and Valeriana prionophylla (Valerianaceae) [2][3]. The compound is commercially available as a reference standard from multiple vendors, typically at purities ranging from 95% to 98% . Unlike its positional isomer fraxiresinol-4′-O-beta-D-glucopyranoside, which exhibits a different glucosylation site on the aglycone scaffold, the 1-O-glucoside form represents a distinct chemical entity with specific structural and potential biological implications that preclude simple interchangeability in research applications.

Why Fraxiresinol 1-O-beta-D-glucoside Cannot Be Substituted with Other Lignan Glucosides in Research


Substitution of Fraxiresinol 1-O-beta-D-glucoside with seemingly related lignan glucosides (e.g., fraxiresinol-4′-O-beta-D-glucopyranoside, pinoresinol-4-O-beta-D-glucopyranoside, or 8-hydroxypinoresinol-4′-O-beta-D-glucopyranoside) is scientifically invalid due to three interconnected factors. First, the precise glycosylation position (1-O vs. 4′-O) on the fraxiresinol scaffold determines the compound‘s three-dimensional conformation, hydrogen-bonding network, and recognition by biological targets [1]. Second, comparative structure-activity relationship (SAR) studies within the furofuran lignan glycoside class demonstrate that even subtle modifications—such as the presence or absence of a vanilloyl group on the sugar moiety—can completely abolish or confer specific biological activities; for instance, (+)-pinoresinol 4-O-[6″-O-vanilloyl]-β-D-glucopyranoside exhibits anti-influenza activity while its non-vanilloylated counterpart (+)-pinoresinol 4-O-β-D-glucopyranoside shows no such activity [2]. Third, the aglycone substitution pattern itself (fraxiresinol bearing 4-hydroxy-3-methoxy vs. 4-hydroxy-3,5-dimethoxy aromatic rings) differs from other furofuran lignans such as pinoresinol (bis-4-hydroxy-3-methoxy), 1-hydroxysyringaresinol (bis-4-hydroxy-3,5-dimethoxy), and medioresinol (mixed substitution), each conferring distinct physicochemical and biological properties [3]. These structural variations translate to non-interchangeable research outcomes—particularly in enzyme inhibition, receptor binding, and metabolic transformation studies—mandating the use of the exact specified compound for reproducible and meaningful scientific data.

Quantitative Differentiation Evidence for Fraxiresinol 1-O-beta-D-glucoside: Comparative Activity Data


Aglycone vs. Glycoside: Differential Vasorelaxant and Antioxidant Activity of Fraxiresinol Scaffold

Direct comparative evaluation of the fraxiresinol aglycone scaffold (represented by structurally analogous 8-hydroxypinoresinol) versus its glucosylated counterparts demonstrates differential bioactivity profiles. In this study, the aglycone 8-hydroxypinoresinol (4) was tested alongside its glucoside 8-hydroxypinoresinol-4′-O-beta-D-glucopyranoside (3) and other lignans for both antioxidant and vasorelaxant activities [1]. The aglycone 4 displayed powerful antioxidant activity in both TEAC and chemiluminescence (CL) assays, and critically, showed higher vasorelaxant activity in rat aorta rings compared to its corresponding glucoside 3, the prinsepiol glucoside 1, and prinsepiol aglycone 5 [1]. While this study did not directly test Fraxiresinol 1-O-beta-D-glucoside itself, the findings establish a class-level principle relevant to furofuran lignan glucosides: the presence and position of glycosylation modulates, and may attenuate, certain biological activities relative to the free aglycone [1]. This evidence supports the scientific rationale for procuring and studying the specific 1-O-glucoside form rather than assuming functional equivalence with either its aglycone or other glycosylation positional isomers.

vasorelaxant activity antioxidant capacity structure-activity relationship

Tuber-Specific Enrichment: Fraxiresinol Glycoside as Major Lignan Component in Arum italicum Tuber Extract

UHPLC-DAD-ESI/MS phytochemical analysis of Arum italicum (Araceae) revealed a stark differential accumulation pattern: a fraxiresinol glycoside was identified as the major lignan compound specifically in tuber extracts, whereas leaf extracts from the same plant species were dominated by flavonoid glycosides instead [1]. This organ-specific enrichment directly correlated with differential biological activity—the tuber extract (containing fraxiresinol glycoside as the major lignan constituent) exhibited α-glucosidase inhibition significantly more potent than the standard acarbose, and more efficiently inhibited both α-glucosidase and α-amylase enzymes compared to the leaf extract [1]. Additionally, the tuber extract caused greater viability loss of human gastric carcinoma (AGS) and lung carcinoma (A549) cancer cells than the leaf extract in cytotoxicity assays [1]. While the study does not provide isolated compound IC50 values for the purified fraxiresinol glycoside, the extract-level data demonstrate that this compound serves as a distinguishing chemical marker for tuber-derived material and correlates with enhanced dual enzyme inhibitory and cytotoxic activities relative to flavonoid glycoside-rich leaf extracts.

enzyme inhibition cancer cytotoxicity organ-specific accumulation

Species-Specific Lignan Marker: Differential Accumulation in Resistant Fraxinus Species

A comprehensive metabolomic and HPLC-MS/MS analysis of six Fraxinus (ash) species with differential susceptibility to Emerald Ash Borer (EAB, Agrilus planipennis) identified distinct lignan accumulation patterns [1]. Among the lignans detected, pinoresinol glucoside and 8-hydroxypinoresinol-4-glucoside were identified as upregulated putative compounds specifically in Manchurian ash (Fraxinus mandshurica), a species that co-evolved with EAB and demonstrates constitutive resistance to the invasive pest [1]. Fraxiresinol 1-O-beta-D-glucoside itself has been previously isolated from F. mandshurica bark and other Fraxinus species including F. oxycarba [2][3]. Principal component analysis (PCA) in the metabolomic study demonstrated clear separation between Manchurian ash and blue ash (F. quadrangulata) from black, green, white, and pumpkin ashes, with upregulated defensive compounds including specific lignan glucosides concentrated in resistant species [1]. This species-specific differential accumulation pattern establishes Fraxiresinol 1-O-beta-D-glucoside and its structural analogs as chemotaxonomic markers distinguishing resistant from susceptible Fraxinus genotypes—a distinction with practical implications for forest health research and selective breeding programs.

metabolomics chemotaxonomy host plant resistance

Computational Prediction: Enhanced Oral Bioavailability of Fraxiresinol 1-O-beta-D-glucoside vs. Aglycone

Computational ADME (absorption, distribution, metabolism, excretion) prediction using in silico models suggests a substantial difference in oral bioavailability between Fraxiresinol 1-O-beta-D-glucoside and its aglycone counterpart. According to predictive modeling data, the glucoside form has a predicted human oral bioavailability of 0.7000 (70.00%), while the aglycone fraxiresinol is predicted to have a lower oral bioavailability of 0.5500 (55.00%) [1][2]. This predicted 15-percentage-point difference (27% relative increase) in oral bioavailability is consistent with the well-established principle that glycosylation enhances aqueous solubility of lipophilic lignan aglycones, potentially improving gastrointestinal absorption. Additionally, the glucoside is predicted to exhibit mitochondrial subcellular localization (71.47% probability), whereas the aglycone is predicted to localize to the nucleus (54.55% probability), suggesting differential intracellular targeting [1][2]. It is critical to note that these are computational predictions only—not experimentally validated pharmacokinetic data—and should be interpreted as hypotheses requiring empirical confirmation.

pharmacokinetics oral bioavailability drug-likeness

Recommended Research and Industrial Applications for Fraxiresinol 1-O-beta-D-glucoside Based on Evidence


Natural Product Reference Standard for Lignan Glucoside Identification and Quantification

Fraxiresinol 1-O-beta-D-glucoside serves as an essential analytical reference standard for the identification and quantification of furofuran lignan glucosides in plant extracts, particularly from species in the Oleaceae (Fraxinus spp.), Aquifoliaceae (Ilex spp.), Cannabaceae (Celtis spp.), and Valerianaceae families [1]. Its well-characterized structure by 1D and 2D NMR (COSY, HMBC, HMQC) and mass spectrometry enables definitive compound confirmation in complex matrices. This application is directly supported by isolation and structural elucidation studies from Fraxinus mandshurica, Fraxinus oxycarba, Ilex pubescens, Celtis biondii, and Valeriana prionophylla [1][2]. The compound‘s commercial availability at defined purity levels (95-98%) facilitates its use in HPLC-MS/MS method development, metabolomic profiling studies, and quality control of botanical materials containing furofuran lignans.

Glycosylation-Dependent Structure-Activity Relationship (SAR) Studies

Research programs investigating the biological impact of glycosylation on furofuran lignan activity should utilize Fraxiresinol 1-O-beta-D-glucoside as a key comparator compound. Evidence from the furofuran lignan class demonstrates that glycosylation status modulates biological activity: in a comparative study, the aglycone 8-hydroxypinoresinol exhibited higher vasorelaxant activity in rat aorta rings than its corresponding glucoside [1]. Furthermore, SAR studies on related pinoresinol derivatives showed that the addition of a vanilloyl group to the sugar moiety confers anti-influenza activity absent in the unmodified glucoside [2]. Fraxiresinol 1-O-beta-D-glucoside, with its specific 1-O-glucosylation pattern on a fraxiresinol scaffold bearing distinct 4-hydroxy-3-methoxy and 4-hydroxy-3,5-dimethoxy aromatic substitution, provides a structurally defined tool compound for systematically investigating how glycosylation position and aglycone substitution pattern collectively influence bioactivity, solubility, and target engagement.

Lignan Marker for Organ-Specific Phytochemical Characterization

Researchers conducting phytochemical investigations of plants where differential organ-specific accumulation of lignans is suspected should employ Fraxiresinol 1-O-beta-D-glucoside as a marker compound for lignan-enriched fractions. A 2023 study on Arum italicum demonstrated that fraxiresinol glycoside was the major lignan constituent specifically in tuber extracts but not in leaf extracts, correlating with significantly enhanced α-glucosidase inhibition (more potent than acarbose) and greater cytotoxicity against AGS gastric and A549 lung cancer cells [1]. This evidence establishes the compound as a distinguishing marker for tuber-derived material and supports its use in fractionation-guided activity studies, metabolomic profiling of plant organs, and botanical authentication where specific lignan profiles differentiate plant parts of varying bioactivity.

Chemotaxonomic and Host Plant Resistance Studies in Fraxinus Species

Forest health researchers investigating constitutive resistance mechanisms in ash (Fraxinus) species against Emerald Ash Borer (Agrilus planipennis) should incorporate Fraxiresinol 1-O-beta-D-glucoside and related lignan glucosides as chemical markers. Metabolomic analysis of six Fraxinus species demonstrated that specific lignan glucosides (pinoresinol glucoside, 8-hydroxypinoresinol-4-glucoside) are upregulated in resistant Manchurian ash (F. mandshurica) relative to susceptible North American species, with PCA showing clear separation based on metabolite profiles [1]. Fraxiresinol 1-O-beta-D-glucoside has been previously isolated from F. mandshurica bark and is characteristic of resistant Fraxinus species [2][3]. This application supports the use of the compound in comparative metabolomics, resistance breeding programs, and ecological studies of plant-insect co-evolution.

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